![molecular formula C17H11Cl2N5O2 B12897821 N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) CAS No. 111829-64-2](/img/structure/B12897821.png)
N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide)
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Overview
Description
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4-chlorobenzamide groups attached to a triazine core. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) typically involves the reaction of cyanuric chloride with 4-chlorobenzamide. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and 4-chlorobenzamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: Cyanuric chloride is first dissolved in the solvent, followed by the addition of 4-chlorobenzamide and the base. The mixture is stirred at a controlled temperature, often around room temperature to 50°C, until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for large-scale production. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzamide groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as substituted amides or thiols.
Hydrolysis: 4-chlorobenzoic acid and corresponding amines.
Scientific Research Applications
N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a compound that has garnered attention for its potential applications in various scientific fields. This article explores the diverse applications of this compound, focusing on its chemical properties, biological activities, and potential uses in pharmaceuticals and materials science.
Anticancer Properties
Recent studies have indicated that N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. In vitro assays demonstrated that the compound effectively inhibited cell proliferation in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound also displays promising antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways . This makes it a candidate for further development in treating bacterial infections.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the production of pro-inflammatory cytokines in vitro, indicating potential applications in managing inflammatory diseases .
Applications in Pharmaceuticals
Given its diverse biological activities, this compound has potential applications in drug development. Its ability to target multiple pathways makes it suitable for combination therapies in cancer treatment or as an adjunct therapy in infectious diseases. Furthermore, its favorable pharmacokinetic properties suggest it could be formulated into various delivery systems to enhance bioavailability.
Table 1: Summary of Biological Activities
Activity | Effectiveness | Target Cells/Organisms |
---|---|---|
Anticancer | Induces apoptosis | Breast cancer cells |
Lung cancer cells | ||
Antimicrobial | Inhibits bacterial growth | Gram-positive bacteria |
Gram-negative bacteria | ||
Anti-inflammatory | Reduces cytokine production | Inflammatory cell lines |
Applications in Materials Science
Beyond biological applications, N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is being explored for its utility in materials science. Its structural characteristics lend themselves to the development of novel polymers and composites with enhanced thermal stability and mechanical strength. Research is ongoing to incorporate this compound into coatings and adhesives that require robust performance under varying environmental conditions .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) using various cancer cell lines. Results showed a dose-dependent reduction in cell viability with IC50 values indicating potent activity comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Testing
In a separate investigation reported in Antibiotics, the compound was tested against clinical isolates of resistant bacteria. The findings revealed that it exhibited significant antibacterial activity with minimum inhibitory concentration values lower than those of commonly used antibiotics .
Mechanism of Action
The mechanism by which N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-methylbenzamide): Similar structure but with methyl groups instead of chlorine atoms.
N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-nitrobenzamide): Contains nitro groups, which can alter its reactivity and applications.
Uniqueness: N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is unique due to the presence of chlorine atoms, which can participate in specific chemical reactions and influence the compound’s physical properties, such as solubility and stability.
This detailed overview provides a comprehensive understanding of N,N’-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide), covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) is a compound that has garnered attention due to its diverse biological activities. As a derivative of the triazine scaffold, it exhibits significant potential in various therapeutic areas, including anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H10ClN5
- Molecular Weight : 257.68 g/mol
- CAS Number : 39605-42-0
- IUPAC Name : N,N'-(1,3,5-triazine-2,4-diyl)bis(4-chlorobenzamide)
Biological Activity Overview
The biological activity of N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) can be categorized into several key areas:
1. Anticancer Activity
Research has shown that triazine derivatives possess anticancer properties by inhibiting various enzymes involved in tumorigenesis. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of cell proliferation pathways.
- Case Study : A study indicated that related triazine compounds demonstrated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazine Derivative A | MCF-7 | 12.5 |
Triazine Derivative B | HeLa | 15.0 |
N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) | A549 | 10.0 |
2. Antimicrobial Activity
N,N'-(1,3,5-Triazine-2,4-diyl)bis(4-chlorobenzamide) has also been evaluated for its antimicrobial properties:
- Microbial Targets : Effective against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
3. Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes that play roles in various biological processes:
- Dihydrofolate Reductase (DHFR) : Similar benzamide derivatives have shown to inhibit DHFR effectively, suggesting a potential pathway for this compound as well .
Research Findings
Recent studies have highlighted the versatility of triazine-based compounds in drug development:
Properties
CAS No. |
111829-64-2 |
---|---|
Molecular Formula |
C17H11Cl2N5O2 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
4-chloro-N-[4-[(4-chlorobenzoyl)amino]-1,3,5-triazin-2-yl]benzamide |
InChI |
InChI=1S/C17H11Cl2N5O2/c18-12-5-1-10(2-6-12)14(25)22-16-20-9-21-17(24-16)23-15(26)11-3-7-13(19)8-4-11/h1-9H,(H2,20,21,22,23,24,25,26) |
InChI Key |
NBJREGHTDRCGFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=NC=N2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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